N-Ethyl Esmolol
Description
Properties
Molecular Formula |
C₁₅H₂₃NO₄ |
|---|---|
Molecular Weight |
281.35 |
Synonyms |
Methyl 3-(4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)propanoate |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of N Ethyl Esmolol
Synthetic Pathways Leading to N-Ethyl Esmolol (B25661) Formation
The emergence of N-Ethyl Esmolol can occur through two distinct routes: as an unintended byproduct during the manufacturing of Esmolol and through intentional synthesis for analytical applications.
During the synthesis of Esmolol hydrochloride, several process-related impurities can be formed. derpharmachemica.comderpharmachemica.com this compound has been identified as one such impurity. derpharmachemica.comresearchgate.net The formation of ethyl-related impurities can sometimes occur during steps that utilize ethyl-containing reagents or solvents. For instance, the use of ethyl acetate (B1210297) as a solvent in the salt formation or recrystallization stages of similar compounds can lead to the formation of ethyl ester impurities through a transesterification reaction with the methyl ester group present in the parent molecule. google.com While the precise step leading to this compound formation is proprietary to manufacturing processes, it is recognized as a potential process impurity that must be monitored and controlled to ensure the quality and purity of the final Esmolol drug product. derpharmachemica.com
To accurately quantify and control impurities in bulk drugs, high-purity reference standards of these impurities are required. derpharmachemica.com this compound is deliberately synthesized to serve this critical function. simsonpharma.comsynzeal.com Companies specializing in pharmaceutical reference standards produce this compound, often as its hydrochloride salt, for use in analytical method development, method validation, and routine quality control testing of Esmolol. veeprho.comsynzeal.comaxios-research.com This ensures that analytical laboratories can reliably detect and quantify the presence of this compound in Esmolol drug substances and products. synzeal.com These standards are fully characterized and accompanied by a Certificate of Analysis, confirming their identity and purity. simsonpharma.com
Spectroscopic Characterization of this compound
The definitive identification and structural confirmation of this compound are achieved through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and functional groups. derpharmachemica.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of organic molecules. lehigh.edu In the case of impurities related to Esmolol, ¹H NMR is used to confirm the proposed structures by analyzing the chemical shifts, integration, and splitting patterns of the protons. derpharmachemica.com For this compound, NMR analysis would confirm the presence of the ethyl group attached to the nitrogen atom, distinguishing it from Esmolol, which has an isopropyl group at the same position. derpharmachemica.com
Mass Spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. lehigh.edu For this compound, the molecular formula is C₁₅H₂₃NO₄, which corresponds to a molecular weight of approximately 281.35 g/mol . simsonpharma.comveeprho.compharmaffiliates.com Mass spectral analysis would confirm this molecular weight, providing strong evidence for the compound's identity and differentiating it from other impurities with different molecular masses. derpharmachemica.com
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Methyl 3-(4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)propanoate | simsonpharma.comveeprho.comsynzeal.com |
| Molecular Formula | C₁₅H₂₃NO₄ | simsonpharma.comveeprho.com |
| Molecular Weight | 281.35 g/mol | simsonpharma.comveeprho.compharmaffiliates.com |
| CAS Number | 2469273-97-8 | simsonpharma.comsynzeal.compharmaffiliates.com |
Note: The data presented in this table is for the free base form of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to analyze its electronic transitions, respectively. lehigh.edu IR spectroscopy is instrumental in confirming the presence of key functional groups such as the hydroxyl (-OH), secondary amine (N-H), and ester carbonyl (C=O) groups within the this compound structure. derpharmachemica.comresearchgate.net Although specific IR absorption frequencies for this compound are not detailed in the reviewed literature, the technique is cited as part of the structural characterization process for Esmolol impurities. derpharmachemica.com UV-Vis spectroscopy, while less useful for detailed structure identification, provides information about the chromophores in the molecule and is important for quantitative analysis. lehigh.edu
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Esmolol |
| Esmolol hydrochloride |
| Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propanoate |
| Esmolol free acid |
| Esmolol isopropyl amide analog |
Stereochemical Considerations and Isomer Synthesis
This compound, with the chemical name Methyl 3-(4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)propanoate, possesses a chiral center at the carbon atom of the propanolamine (B44665) side chain that bears the hydroxyl group. synzeal.com This structural feature results in the existence of two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. While specific studies on the synthesis of individual this compound enantiomers are not extensively detailed in publicly available literature, the stereochemical principles and synthetic strategies are well-established for the closely related parent compound, Esmolol.
The biological activity of β-adrenergic receptor blockers often resides predominantly in one enantiomer. For Esmolol, the (S)-enantiomer is recognized as the more potent, or eutomer. mdpi.com Given the structural similarity, it is highly probable that the pharmacological activity of this compound also exhibits stereoselectivity.
The synthesis of individual enantiomers of Esmolol has been achieved through various chemical and chemo-enzymatic methods, which could be adapted for this compound. researchgate.netcore.ac.uk One common strategy involves using a chiral precursor, such as (R)- or (S)-epichlorohydrin, which reacts with methyl 3-(4-hydroxyphenyl)propanoate to form a chiral epoxide intermediate. researchgate.netcore.ac.uk Subsequent ring-opening of this chiral epoxide with ethylamine (B1201723) would theoretically yield the corresponding (S)- or (R)-N-Ethyl Esmolol, respectively, with an inversion of configuration at the carbon atom where the amine attaches.
Another powerful technique is enzymatic kinetic resolution. researchgate.netcore.ac.uk In this approach, a racemic intermediate, such as methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, is subjected to a transesterification reaction catalyzed by a lipase. mdpi.comresearchgate.net The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the (R)-alcohol) unreacted. researchgate.net These separated intermediates can then be converted to the final (S)- and (R)-N-Ethyl Esmolol enantiomers through further chemical steps.
The separation of enantiomers for analytical purposes is crucial. Methods like capillary electrophoresis using chiral selectors, such as highly sulfated cyclodextrins (HSCDs) or carboxymethylated-β-cyclodextrin (CM-β-CD), have proven effective for separating the enantiomers of Esmolol and other β-blockers. sciex.commdpi.comchromatographytoday.com These techniques create transient diastereomeric complexes that allow for the differential migration and resolution of the individual enantiomers. A similar strategy would likely be effective for resolving the enantiomers of this compound.
Table 1: Chiral Separation Parameters for Related β-Blockers
| Analyte | Technique | Chiral Selector | Buffer System | Reference |
|---|---|---|---|---|
| Esmolol | Capillary Electrophoresis | Carboxymethylated-β-cyclodextrin (CM-β-CD) | 50 mM Tris buffer (pH 4.0) | mdpi.com |
| Esmolol | Capillary Electrophoresis | Highly Sulfated Cyclodextrin (HS-γ-CD) | 25 mM triethylammonium (B8662869) phosphate (B84403) (pH 2.5) | sciex.comchromatographytoday.com |
| Atenolol | Capillary Electrophoresis | Highly Sulfated Cyclodextrin (HS-γ-CD) | 25 mM triethylammonium phosphate (pH 2.5) | sciex.comchromatographytoday.com |
| Metoprolol (B1676517) | Capillary Electrophoresis | Highly Sulfated Cyclodextrin (HS-α-CD) | 25 mM triethylammonium phosphate (pH 2.5) | sciex.comchromatographytoday.com |
Synthesis of Labeled this compound (e.g., Deuterated Analogs) for Research Applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly in analytical chemistry and pharmacokinetic studies. The synthesis of labeled this compound, specifically this compound-d5, has been documented for use as an internal standard in quantitative analyses. smolecule.com
The synthesis of this compound-d5 involves the use of deuterated starting materials. smolecule.com A key step is the preparation of deuterated precursors which are then incorporated into the final molecule. smolecule.com This typically involves an alkylation reaction where a deuterated amine is reacted with a suitable precursor to form the target molecule. smolecule.com Similarly, the synthesis of other deuterated analogs, such as Esmolol Acid-d7, involves the specific incorporation of deuterium (B1214612) atoms, for example, by using a deuterated version of isopropylamine (B41738) in the synthetic pathway. smolecule.com
The primary application of deuterated this compound is as an internal standard for mass spectrometry-based bioanalytical methods. smolecule.comsmolecule.com Because the labeled compound is chemically identical to the unlabeled analyte but has a higher molecular weight, it can be added to a biological sample in a known quantity. During analysis, the labeled and unlabeled compounds co-elute but are distinguished by the mass spectrometer, allowing for precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response. smolecule.com
Table 2: Examples of Labeled Esmolol Analogs
| Compound Name | Molecular Formula | Key Application | Reference |
|---|---|---|---|
| This compound-d5 | Not specified | Deuterated derivative for research applications. | smolecule.com |
| Esmolol Acid-d7 | C15H16D7NO4 | Internal standard in mass spectrometry for quantifying Esmolol. | smolecule.com |
Compound Reference Table
Molecular Pharmacology of N Ethyl Esmolol: Theoretical and Preclinical Insights
Predicted Interactions with Beta-Adrenergic Receptors
The interaction of N-Ethyl Esmolol (B25661) with beta-adrenergic receptors is predicted to be analogous to that of its parent compound, Esmolol, functioning as a competitive antagonist. However, the substitution of the isopropyl group on the amine nitrogen with a smaller ethyl group is anticipated to introduce subtle yet significant changes in its receptor binding affinity and selectivity.
Esmolol is recognized for its cardioselectivity, exhibiting a greater affinity for beta-1 adrenergic receptors, which are predominantly located in cardiac tissue, than for beta-2 adrenergic receptors found in bronchial and vascular smooth muscle. nih.govtimeofcare.com This selectivity is a key feature of its clinical utility. The structural framework of N-Ethyl Esmolol, being very similar to Esmolol, suggests that it would likely retain a degree of beta-1 selectivity.
The para-substitution on the aromatic ring is a structural feature shared by various cardioselective beta-blockers. ptfarm.pl Both Esmolol and this compound possess this characteristic, supporting the hypothesis of beta-1 selective action. However, the nature of the N-alkyl substituent plays a critical role in the potency and selectivity of beta-blockers. Structure-activity relationship studies have consistently demonstrated that branched and bulky N-alkyl functional groups, such as isopropyl and tert-butyl, are important for high beta-antagonistic activity. ptfarm.pl The replacement of the isopropyl group in Esmolol with an ethyl group in this compound represents a reduction in steric bulk. This modification could potentially lead to a decrease in binding affinity for the beta-1 receptor compared to Esmolol, and may also alter the selectivity profile. It is plausible that the smaller ethyl group may allow for a different orientation within the binding pocket, potentially impacting interactions with key amino acid residues that govern selectivity.
| Compound | N-Alkyl Substituent | Predicted Beta-1 Selectivity | Basis for Prediction |
|---|---|---|---|
| Esmolol | Isopropyl | Cardioselective | Established clinical and pharmacological data |
| This compound | Ethyl | Likely retained, but potentially altered | Structural analogy to Esmolol; SAR principles suggesting reduced bulk may affect affinity/selectivity |
This compound is hypothesized to act as a competitive antagonist at beta-adrenergic receptors, meaning it would bind to the same site as endogenous catecholamines (e.g., norepinephrine (B1679862) and epinephrine) but without activating the receptor. The binding affinity, a measure of how tightly the ligand binds to the receptor, is a critical determinant of its potency.
As previously mentioned, the isopropyl group of Esmolol is thought to contribute significantly to its binding affinity. The hydrophobic interactions between this bulky alkyl group and a hydrophobic pocket within the beta-1 adrenergic receptor are considered important for stabilizing the ligand-receptor complex. The substitution with a smaller ethyl group in this compound would likely result in weaker hydrophobic interactions, and consequently, a lower binding affinity compared to Esmolol. This hypothesis is grounded in the general understanding of SAR for beta-blockers, where a decrease in the size of the N-alkyl substituent often correlates with reduced potency.
Theoretical Analysis of Receptor Binding Dynamics and Ligand-Receptor Complex Formation
The formation of the this compound-receptor complex is a dynamic process governed by various non-covalent interactions. The key interactions are predicted to involve:
Hydrogen Bonding: The hydroxyl group on the propanolamine (B44665) side chain and the secondary amine are crucial for forming hydrogen bonds with specific amino acid residues in the binding pocket of the beta-adrenergic receptor, such as Asp113 in the third transmembrane domain. nih.gov This interaction is considered essential for anchoring the ligand to the receptor.
Aromatic Interactions: The phenyl ring of this compound is expected to engage in π-π stacking or hydrophobic interactions with aromatic residues within the receptor's binding site.
Hydrophobic Interactions: The ethyl group on the nitrogen atom will likely interact with a hydrophobic pocket within the receptor. As hypothesized above, the extent and strength of this interaction are predicted to be less than that of the isopropyl group of Esmolol.
In Silico Modeling of this compound-Receptor Interactions
While specific in silico studies for this compound are not publicly available, computational methods such as molecular docking and molecular dynamics simulations could provide valuable theoretical insights into its interaction with the beta-1 adrenergic receptor. acs.orgnih.govnih.gov
A hypothetical molecular docking study would involve placing the 3D structure of this compound into the crystal structure of the human beta-1 adrenergic receptor. The software would then calculate the most favorable binding poses and estimate the binding energy. Such a study could help to visualize the specific amino acid residues that this compound interacts with and compare them to the known interactions of Esmolol. It would be expected that the ethyl group would occupy a smaller volume within the hydrophobic pocket compared to Esmolol's isopropyl group.
Molecular dynamics simulations could further elucidate the stability of the this compound-receptor complex over time. biorxiv.orgrsc.org These simulations could reveal how the flexibility of both the ligand and the receptor influences the binding and unbinding process, providing a more dynamic picture of the interaction. Such studies could also help to predict the relative binding free energies of this compound and Esmolol, offering a quantitative comparison of their potencies.
Predicted Modulation of G Protein-Coupled Receptor Signaling Pathways
Beta-adrenergic receptors are classic examples of G protein-coupled receptors (GPCRs). nih.gov Upon binding of an agonist, these receptors undergo a conformational change that allows them to activate intracellular heterotrimeric G proteins, specifically the Gs (stimulatory) protein in the case of beta-1 receptors. nih.gov This activation initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to physiological responses such as increased heart rate and contractility. clinpgx.orgyoutube.com
As a competitive antagonist, this compound is predicted to bind to the beta-1 adrenergic receptor without inducing this conformational change. By occupying the binding site, it would prevent endogenous catecholamines from binding and activating the receptor. Consequently, this compound would inhibit the Gs protein-mediated signaling pathway. This would lead to a reduction in intracellular cAMP levels and a dampening of the downstream effects of PKA, resulting in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect on the heart.
Some beta-blockers have been shown to act as inverse agonists or to engage in biased signaling, where they can selectively modulate downstream signaling pathways independent of G proteins, for instance, through β-arrestin pathways. acs.org Without specific preclinical data, it is difficult to predict whether this compound would exhibit such properties. However, based on its structural similarity to Esmolol, which is primarily known as a neutral antagonist, it is most likely that this compound would predominantly act by blocking the canonical Gs-protein signaling pathway. youtube.comnih.govnih.govdrugbank.com
Pharmacokinetic Considerations and Biotransformation of N Ethyl Esmolol in Preclinical Systems
Theoretical Absorption Characteristics
Given that esmolol (B25661) is administered intravenously due to its rapid metabolism, it is presumed that N-Ethyl Esmolol would also be intended for parenteral administration. nih.govnih.gov Oral bioavailability of esmolol is negligible, and a similar characteristic is expected for this compound due to extensive first-pass metabolism. derangedphysiology.com Following intravenous administration, absorption is instantaneous and complete.
Predicted Distribution Patterns in Biological Systems
The distribution of this compound in biological systems is anticipated to mirror that of esmolol. Esmolol has a rapid distribution half-life of approximately two minutes and a volume of distribution of about 3.4 L/kg. derangedphysiology.comnih.gov It exhibits low lipophilicity, which limits its ability to cross the blood-brain barrier, potentially reducing central nervous system effects. wikipedia.org Plasma protein binding for esmolol is around 55% to 60%, and it is expected that this compound would have a comparable binding affinity. wikipedia.orgdrugbank.com
Table 1: Predicted Distribution Characteristics of this compound based on Esmolol Data
| Parameter | Predicted Value/Characteristic for this compound | Reference |
| Volume of Distribution (Vd) | ~3.4 L/kg | derangedphysiology.com |
| Plasma Protein Binding | ~55-60% | wikipedia.orgdrugbank.com |
| Blood-Brain Barrier Penetration | Low | wikipedia.org |
| Distribution Half-Life | Rapid (~2 minutes) | nih.gov |
Metabolic Fate and Pathways of this compound
The core of this compound's pharmacokinetic profile lies in its metabolic fate, which is predicted to be dominated by rapid enzymatic hydrolysis, a hallmark of its parent compound, esmolol.
Potential for Ester Hydrolysis by Esterases
The defining structural feature of esmolol is its ester linkage, which is susceptible to rapid hydrolysis by esterases. wikipedia.org This process is the primary route of its metabolism, leading to a very short duration of action. nih.govdrugbank.com It is highly probable that this compound, which shares this ester moiety, also undergoes swift hydrolysis by the same enzymatic pathways. In humans, esmolol is primarily metabolized by esterases found in the cytosol of red blood cells. nih.govdrugbank.comnih.gov Notably, plasma cholinesterases and red blood cell membrane acetylcholinesterases are not significantly involved in this process. drugbank.comnih.gov More recent research has identified human carboxylesterase 1 (hCE1) as a key enzyme in the metabolism of esmolol within white blood cells and the liver, with acyl protein thioesterase 1 (APT1) also contributing to its hydrolysis in the liver. jst.go.jpnih.gov This rapid, multi-tissue metabolism contributes to esmolol's high total body clearance, which exceeds cardiac output. jst.go.jp
Identification of Predicted Metabolites
The hydrolysis of esmolol yields an acid metabolite and methanol. nih.govdrugbank.com The acid metabolite is significantly less active than the parent compound. drugbank.comcaymanchem.com By analogy, the primary metabolite of this compound is predicted to be its corresponding carboxylic acid, formed through the cleavage of the ester bond, along with methanol. Further metabolism could potentially involve N-dealkylation, hydroxylation, and conjugation reactions, similar to pathways observed for other beta-blockers and related compounds. smolecule.commdpi.com In silico toxicity prediction and metabolite identification studies on similar compounds often reveal a range of phase I and phase II metabolites, including hydroxylated derivatives and glucuronide conjugates. researchgate.net
Table 2: Predicted Metabolites of this compound
| Parent Compound | Predicted Primary Metabolite | Other Potential Metabolites |
| This compound | This compound Acid | Hydroxylated derivatives, N-dealkylated compounds, Glucuronide and sulfate (B86663) conjugates |
Comparative Metabolism with Esmolol and other Beta-Blockers
The metabolism of this compound is expected to be most similar to that of esmolol, characterized by rapid esterase-mediated hydrolysis. nih.govdrugbank.com This is in stark contrast to many other beta-blockers, which are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. nih.gov For example, metoprolol (B1676517) and carvedilol (B1668590) undergo extensive hepatic metabolism via CYP2D6 and other P450 isozymes, leading to the formation of various hydroxylated and dealkylated metabolites. nih.gov Atenolol, on the other hand, is not extensively metabolized and is primarily excreted unchanged by the kidneys. nih.gov The unique reliance of esmolol, and presumably this compound, on ubiquitous esterases for clearance results in an ultra-short half-life and a metabolic pathway that is independent of hepatic or renal function. wikipedia.orgjst.go.jp
Theoretical Elimination Routes and Clearance Mechanisms
Following its rapid metabolism, the elimination of this compound's metabolites is predicted to occur primarily through the kidneys. For esmolol, less than 2% of the drug is excreted unchanged in the urine. nih.govdrugbank.com Its acid metabolite has a much longer elimination half-life of about 3.7 hours and is cleared renally. nih.govdrugbank.com It is therefore anticipated that the acid metabolite of this compound would follow a similar renal excretion pathway. The total body clearance of esmolol is very high, in the range of 20 L/kg/hr, indicating that its metabolism is not limited by blood flow to any single organ. wikipedia.org A similarly high clearance would be expected for this compound, driven by widespread esterase activity.
Plasma Protein Binding Characteristics in Preclinical and Human Models
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as it is generally the unbound (free) fraction of the drug that is pharmacologically active and available for distribution and clearance. In the case of Esmolol, plasma protein binding has been characterized in human and various preclinical species.
Research Findings:
Studies have shown that Esmolol exhibits a low to moderate degree of binding to plasma proteins. In human plasma, Esmolol is approximately 55% bound. drugbank.comnih.govnih.govnih.gov This indicates that a significant fraction of the drug remains unbound in circulation, ready to interact with its target receptors. The primary binding proteins in human plasma are reported to be albumin and alpha-1-acid glycoprotein (B1211001). nih.gov The binding to alpha-1-acid glycoprotein does not appear to be dependent on the concentration of Esmolol within the range of 3 to 110 µg/mL. nih.gov
One study reported a slightly lower plasma protein binding of 40% in humans. jst.go.jp In contrast, the major acidic metabolite of Esmolol, known as ASL-8123, shows significantly lower binding to human plasma proteins, at approximately 10%. drugbank.comnih.gov This low binding contributes to its rapid elimination.
In preclinical models, there are some species-specific differences in Esmolol's binding characteristics. A study investigating the stereoselective hydrolysis and protein binding of Esmolol enantiomers was identified, noting that blood esterase activities varied between rat, rabbit, and human models. researchgate.net While rat plasma showed high esterase activity, human plasma exhibited low activity but with remarkable stereoselectivity. researchgate.net This study suggested that stereoselective protein binding could influence the different hydrolysis rates of Esmolol enantiomers in human plasma. researchgate.net Specifically, a significant difference in the bound fractions between the two enantiomers was observed for α1-acid glycoprotein (AGP). researchgate.net Another study noted that in dogs, blood esterases hydrolyzed the (–)-enantiomer of esmolol faster than the (+)-enantiomer. mdpi.com
The moderate protein binding of Esmolol is consistent with its pharmacokinetic profile, characterized by rapid distribution and elimination. drugbank.com
Data Table: Plasma Protein Binding of Esmolol and its Metabolite
| Compound | Species | Matrix | Percent Bound (%) | Citation |
| Esmolol | Human | Plasma | 55 | drugbank.comnih.govnih.govnih.gov |
| Esmolol | Human | Plasma | 40 | jst.go.jp |
| ASL-8123 (Metabolite) | Human | Plasma | 10 | drugbank.comnih.gov |
Analytical Methodologies for N Ethyl Esmolol in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques form the cornerstone of analytical strategies for separating and quantifying N-Ethyl Esmolol (B25661) from Esmolol and other related impurities. derpharmachemica.com These methods leverage the differential partitioning of the compounds between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of N-Ethyl Esmolol. derpharmachemica.com The development of a robust HPLC method is a critical step in the impurity profiling of Esmolol. derpharmachemica.com
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Esmolol and its impurities, including this compound, might utilize a C18 column. ijpsr.comijpsr.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium dihydrogen orthophosphate, with the pH adjusted to a suitable value. ijpsr.comijpsr.com Detection is commonly performed using a UV detector at a wavelength where both the active pharmaceutical ingredient (API) and its impurities exhibit significant absorbance. ijpsr.comijpsr.com
Method development involves optimizing various parameters to achieve adequate separation and sensitivity. Key considerations include the choice of the stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the column temperature. ijpsr.com The goal is to develop a stability-indicating method that can resolve this compound from Esmolol and other potential degradation products or process-related impurities. derpharmachemica.comijpsr.com The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness. ijpsr.comijpsr.com
Table 1: Illustrative HPLC Method Parameters for Esmolol Impurity Analysis
| Parameter | Condition |
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.01N Potassium dihydrogen orthophosphate (pH 4.8) |
| Detection | UV at 221 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This table presents a hypothetical set of HPLC conditions based on typical parameters found in the literature for the analysis of Esmolol and its impurities. ijpsr.comijpsr.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. tsijournals.com
UPLC is particularly well-suited for the analysis of complex mixtures, such as those encountered in impurity profiling of pharmaceuticals. researchgate.net The enhanced separation efficiency of UPLC allows for the detection and quantification of trace-level impurities like this compound with greater accuracy. researchgate.net UPLC systems are often coupled with mass spectrometry detectors (UPLC-MS) to provide both chromatographic separation and mass-based identification of the analytes. researchgate.netresearchgate.net
In the context of this compound analysis, UPLC can be used to develop rapid and sensitive screening methods. dshs-koeln.de These methods are valuable for high-throughput analysis in quality control settings. tsijournals.com A UPLC method for beta-blocker analysis, which could be adapted for this compound, might employ a C18 column with a gradient elution using a mobile phase of ammonium (B1175870) acetate (B1210297) in water and methanol. dshs-koeln.de
While liquid chromatography is the predominant technique for the analysis of this compound and other Esmolol impurities, Gas Chromatography (GC) could be considered under specific circumstances. GC is typically used for volatile and thermally stable compounds. gcms.cz Given the molecular structure and polarity of this compound, direct analysis by GC would likely require derivatization to increase its volatility and thermal stability. nih.gov
Derivatization involves chemically modifying the analyte to make it amenable to GC analysis. nih.gov For this compound, this could involve converting the hydroxyl and secondary amine groups into less polar and more volatile derivatives. nih.gov However, the additional sample preparation step of derivatization can introduce complexity and potential for error. Therefore, HPLC and UPLC are generally the preferred methods due to their direct applicability to non-volatile and thermally labile compounds like this compound. researchgate.net
Mass Spectrometry-Based Methods for Detection and Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive detection of pharmaceutical impurities.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound, particularly at trace levels. researchgate.net This combination leverages the separation power of LC or UPLC with the definitive identification capabilities of MS/MS. tsijournals.com
In a typical LC-MS/MS experiment, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The precursor ions corresponding to this compound are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for quantification even in the presence of complex matrices. researchgate.netdshs-koeln.de
UPLC-MS/MS methods have been developed for the rapid screening and quantification of various beta-blockers and have been shown to be highly sensitive. dshs-koeln.de Such methodologies are directly applicable to the trace analysis of this compound in pharmaceutical preparations. researchgate.net
Table 2: Key Features of LC-MS/MS and UPLC-MS/MS for this compound Analysis
| Feature | Description |
| High Sensitivity | Capable of detecting and quantifying analytes at very low concentrations (ng/mL or even pg/mL levels). toray-research.co.jp |
| High Selectivity | The use of MRM transitions minimizes interference from other compounds in the sample matrix. dshs-koeln.de |
| Structural Information | The fragmentation pattern obtained in MS/MS can be used to confirm the identity of the analyte. |
| Rapid Analysis | UPLC-MS/MS allows for high-throughput screening due to shorter run times. tsijournals.com |
Advanced data processing techniques, such as the multiple mass defect filter (MMDF) combined with chemometrics, have been applied to the impurity profiling of Esmolol. researchgate.netdntb.gov.ua The MMDF technique is a data-filtering strategy that helps to selectively identify compounds of interest from a complex dataset based on their mass defects (the difference between the exact mass and the nominal mass). researchgate.net
This approach is particularly useful for identifying unknown or unexpected impurities. researchgate.net When coupled with chemometric methods like principal component analysis (PCA) and hierarchical cluster analysis (HCA), it allows for the comprehensive comparison of impurity profiles across different batches of a drug product. dntb.gov.uaresearchgate.net These statistical tools can help to identify patterns and correlations in the data, providing valuable insights into the manufacturing process and potential sources of impurities. dntb.gov.ua A study on Esmolol hydrochloride injection utilized UPLC-Q-Exactive Orbitrap tandem mass spectrometry with MMDF and chemometrics to detect and identify a total of 20 impurities, some of which were previously unknown. researchgate.net This highlights the power of these integrated strategies for thorough impurity profiling. researchgate.net
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are fundamental techniques for the quantification of analytes by measuring their absorption of light. For a molecule like this compound, which contains a phenyl group chromophore, UV spectrophotometry serves as a common detection method, especially when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). upi.edu
In the context of analyzing Esmolol and its impurities, including this compound, UV detection is frequently employed. A study on the structural identification of Esmolol impurities utilized an HPLC method with a UV detector set at 222 nm to detect and resolve this compound from the parent drug and other related substances. derpharmachemica.com Another method developed for Esmolol hydrochloride used a UV detection wavelength of 223 nm. worldwidejournals.com Furthermore, liquid-chromatographic analysis for Esmolol in urine has been performed using UV absorbance monitoring at 229 nm. nih.gov
The principle of quantification relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu When used as a detector for HPLC, the UV spectrophotometer measures the absorbance of the column eluate in real-time. As this compound passes through the detector cell, it absorbs UV radiation at its characteristic wavelength, generating a peak in the chromatogram. The area under this peak is proportional to the concentration of this compound in the sample.
While direct UV-Vis spectrophotometry of a mixture can be challenging due to overlapping spectra of different components, its coupling with a separation technique like HPLC provides the necessary specificity for accurate quantification.
Table 1: Spectroscopic Detection Parameters for Methods Analyzing Esmolol and Related Impurities
| Analytical Technique | Analyte(s) | Wavelength (λmax) | Matrix / Context | Reference |
|---|---|---|---|---|
| Gradient HPLC-UV | This compound & other impurities | 222 nm | Bulk Drug | derpharmachemica.com |
| UV-Vis Spectrophotometry | Esmolol Hydrochloride | 223 nm | Bulk & Formulation | worldwidejournals.com |
| Liquid Chromatography-UV | Esmolol | 229 nm | Human Urine | nih.gov |
| HPLC-UV | Esmolol Hydrochloride | 275 nm | Bulk & Injections | researchgate.net |
Validation of Analytical Methods for this compound Standards and Impurity Profiling
The validation of an analytical method is a mandatory process in pharmaceutical analysis that confirms its suitability for the intended purpose. clearsynth.com For this compound, this involves using certified reference standards to develop and validate methods for its identification and quantification, particularly in the context of impurity profiling of Esmolol. clearsynth.comsynzeal.comaxios-research.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for validation, which encompasses several key performance characteristics. iosrjournals.org
Key Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the main API (Esmolol), other impurities, degradation products, and matrix components. For chromatographic methods, this is demonstrated by achieving baseline separation of the this compound peak from all other peaks. derpharmachemica.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For instance, a validated HPLC method for Esmolol showed linearity in a concentration range of 1-50 μg/mL. researchgate.net A similar linear range would be established for this compound using its reference standard.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, analysts, or equipment. For bioanalytical methods, precision values (expressed as coefficient of variation, CV) are generally expected to be <20%. uc.pt
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A reported HPLC method for Esmolol had an LOD of 0.614 μg/mL. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The same HPLC method for Esmolol reported an LOQ of 1.86 μg/mL. researchgate.net
This compound reference standards are crucial for these validation activities, serving as the benchmark for quantification and identity confirmation in quality control applications for Esmolol drug products. clearsynth.comveeprho.com
Table 2: Typical Analytical Method Validation Parameters
| Validation Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Specificity | Ability to measure the analyte in the presence of interferences. | Peak purity and resolution > 1.5 | derpharmachemica.com |
| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) > 0.99 | worldwidejournals.comuc.pt |
| Accuracy | Closeness of measured value to true value. | Recovery typically within 80-120% | uc.pt |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15-20% | uc.pt |
| LOD | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1 | researchgate.net |
| LOQ | Lowest concentration that can be quantified reliably. | Signal-to-Noise ratio of 10:1 | researchgate.net |
Sample Preparation Techniques for Biological and Chemical Matrices
Effective sample preparation is a critical step to isolate this compound from complex matrices like biological fluids (plasma, urine) or chemical mixtures (bulk drug substance), removing interferences that could compromise the analytical results. scispace.comresearchgate.net The choice of technique depends on the analyte's properties and the matrix composition. The most common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.nettiaft.org
Protein Precipitation (PPT): This is a straightforward method often used for plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile, to the sample. uc.pt The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte of interest like this compound, is then collected for analysis. While fast and simple, this method can be less clean than others and may lead to ion suppression in mass spectrometry-based detection. researchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of Esmolol and its metabolites in biological fluids, LLE is a common approach. scispace.com For example, a method for determining Esmolol in urine involved extraction into methylene (B1212753) chloride at a pH of 8.4. nih.gov Similarly, methylene chloride was used for the extraction of Esmolol from plasma. researchgate.net The selection of the organic solvent and the adjustment of the aqueous phase pH are critical to ensure efficient extraction of this compound while leaving polar interferences behind.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has become widely used for the analysis of beta-blockers in biological samples. scispace.comresearchgate.net The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte and some impurities are retained on the sorbent. Interfering compounds are then washed away, and the analyte of interest is eluted with a small volume of an appropriate solvent. For compounds like this compound, reversed-phase (e.g., C18) or mixed-mode cation-exchange sorbents can be effective. researchgate.net SPE provides higher recovery and cleaner extracts compared to LLE and PPT, making it suitable for sensitive analyses. researchgate.net
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation by an organic solvent. | Fast, simple, inexpensive. | Not very selective, risk of analyte co-precipitation, potential for matrix effects. | uc.ptresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good for dirty samples, inexpensive. | Labor-intensive, requires large volumes of organic solvents, can form emulsions. | nih.govscispace.comtiaft.org |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by selective elution. | High selectivity and recovery, cleaner extracts, easily automated. | More expensive, requires method development. | scispace.comresearchgate.netresearchgate.net |
Structure Activity Relationship Sar Insights from N Ethyl Esmolol
Impact of N-Ethyl Substitution on Pharmacological Properties
The defining structural difference between N-Ethyl Esmolol (B25661) and its parent compound, Esmolol, is the substitution of the isopropyl group on the amine nitrogen with an ethyl group. nih.gov This seemingly minor alteration has significant implications for the compound's pharmacological profile. In the realm of beta-blockers, the nature of the substituent on the terminal amino nitrogen is a key determinant of antagonist potency. oup.com Generally, a branched alkyl group, such as isopropyl or tert-butyl, on the terminal amine is considered essential for potent beta-blocking activity. oup.com
The substitution from an isopropyl group (in Esmolol) to a smaller ethyl group (in N-Ethyl Esmolol) can be expected to influence the drug-receptor interaction. The bulkier isopropyl group is thought to provide optimal steric hindrance and hydrophobic interactions within the binding pocket of the β1-adrenergic receptor, contributing to high-affinity binding. Reducing the size of this alkyl group to an ethyl moiety may lead to a decrease in binding affinity and, consequently, a reduction in beta-blocking potency. While specific potency data for this compound is not extensively detailed in the available literature, the general principles of beta-blocker SAR suggest a diminished effect compared to Esmolol. oup.compharmaguideline.com
Comparison of this compound SAR with Esmolol and Other Beta-Blockers
The SAR of this compound is best understood in comparison to Esmolol and the broader class of aryloxypropanolamine beta-blockers.
Table 1: Structural and SAR Comparison of Related Beta-Blockers
| Compound | N-Alkyl Substituent | Aromatic Ring Substituent (para position) | Key SAR Feature | Expected Potency/Selectivity |
| Esmolol | Isopropyl | -CH₂CH₂COOCH₃ (Methyl propionate) | Branched N-alkyl group for potency; Ester linkage for rapid hydrolysis. nih.govmdpi.com | High β1-selectivity; Ultra-short duration of action. mdpi.com |
| This compound | Ethyl | -CH₂CH₂COOCH₃ (Methyl propionate) | Smaller N-alkyl group compared to Esmolol. pharmaffiliates.com | Likely reduced β1-antagonist potency compared to Esmolol. |
| Atenolol | Isopropyl | -CH₂CONH₂ (Carboxamide) | Para-acylamido group contributes to cardioselectivity and hydrophilicity. oup.com | β1-selective. mdpi.com |
| Metoprolol (B1676517) | Isopropyl | -CH₂CH₂OCH₃ (Methoxyethyl) | Para-ether substituent contributes to cardioselectivity. mdpi.com | β1-selective. mdpi.com |
| Propranolol | Isopropyl | Naphthyl ring system | Bulky, lipophilic aromatic system. | Non-selective β-blocker. frontiersin.org |
Esmolol's design as a "soft drug" is a key aspect of its SAR. The ester moiety in the para-position of the aromatic ring is designed for rapid hydrolysis by red blood cell esterases, leading to the formation of an inactive acid metabolite and resulting in an ultra-short duration of action. mdpi.comnih.gov this compound retains this critical ester group, suggesting it would also be susceptible to rapid metabolism, though its specific pharmacokinetic profile is not well-documented.
Compared to other β1-selective blockers like Atenolol and Metoprolol, the key difference lies in this ester linkage. Atenolol and Metoprolol achieve cardioselectivity through different para-substituents (a carboxamide and a methoxyethyl group, respectively) and have a longer duration of action as they are not metabolized in the same rapid manner. oup.commdpi.com The comparison with a non-selective blocker like Propranolol highlights the importance of the aromatic portion; Propranolol's naphthyl ring system leads to high lipophilicity and non-selective binding to both β1 and β2 receptors. pharmaguideline.comfrontiersin.org
Role of Specific Structural Moieties in Receptor Binding and Selectivity
The binding of aryloxypropanolamine beta-blockers to the β-adrenergic receptor involves several key interactions:
Propanolamine (B44665) Side Chain : This is a crucial pharmacophore. The hydroxyl group on the side chain is essential for activity, forming a critical hydrogen bond with an aspartate residue (e.g., Asp113 in the β2 receptor) in the receptor's binding site. mdpi.com The secondary amine in the side chain, which is protonated at physiological pH, forms an ionic bond with the same highly conserved aspartate residue. oup.commdpi.com This core structure is present in this compound.
Aryloxy Group : The oxygen atom linking the aromatic ring to the propanolamine side chain is important for antagonist activity. pharmaguideline.com
Aromatic Ring : The nature and position of substituents on the aromatic ring are primary determinants of selectivity. For Esmolol and this compound, the methyl propionate (B1217596) ester at the para-position is the key feature conferring β1-selectivity. oup.compharmaguideline.com This bulky, polar substituent is thought to favor interaction with the more constrained binding pocket of the β1 receptor over the β2 receptor.
N-Alkyl Group : As discussed, the substituent on the amine (isopropyl in Esmolol, ethyl in this compound) fits into a hydrophobic pocket of the receptor. The size and shape of this group fine-tune the binding affinity and can influence selectivity. oup.com The substitution of the bulkier isopropyl group with a smaller ethyl group likely results in a less optimal fit within this hydrophobic pocket, leading to reduced antagonist potency. efpia.eu
Computational Chemistry Approaches in this compound SAR Analysis
While specific computational studies on this compound are not widely published, the methodologies are well-established for analyzing beta-blockers and can be readily applied. Computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offers powerful tools to predict and rationalize the SAR of compounds like this compound. rsc.orgresearchgate.net
Molecular Docking : This technique could be used to model the binding of this compound within the crystal structure of the β1-adrenergic receptor. By comparing the docked pose and calculated binding energy of this compound with that of Esmolol, researchers could quantify the impact of the N-ethyl substitution. Such a study would likely show a lower binding affinity for this compound, confirming the importance of the N-isopropyl group for potent receptor antagonism. The simulation could precisely illustrate the altered hydrophobic interactions within the receptor's binding pocket. rsc.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. routledge.com A QSAR study incorporating this compound and other Esmolol analogs with varying N-alkyl substituents could generate a predictive model. This model could use descriptors such as the size, lipophilicity, and electronic properties of the N-substituent to predict β1-blocking potency. Such analyses have been used to assess the potential toxicity of impurities in drug formulations. researchgate.netnih.gov
Density Functional Theory (DFT) : DFT calculations can be employed to determine the electronic properties and chemical reactivity of molecules like this compound. nih.gov This can help in understanding the stability of the molecule and its potential interaction points at an electronic level.
These computational approaches provide a theoretical framework to substantiate and expand upon the experimentally-derived principles of SAR, offering a more profound understanding of how subtle structural changes, like the one differentiating Esmolol from this compound, translate into significant differences in pharmacological activity.
Preclinical Investigations and Applications of N Ethyl Esmolol As a Research Tool
Use in In Vitro Cell-Based Assays for Mechanistic Studies
In the realm of mechanistic studies, N-Ethyl Esmolol (B25661) can be used in in vitro cell-based assays to investigate the intricacies of the beta-adrenergic system. Although specific studies focusing solely on N-Ethyl Esmolol's activity in cell-based assays are not extensively detailed in the provided results, the context of beta-blocker research implies its potential use. For instance, studies on Esmolol and other beta-blockers like Landiolol utilize human embryonic kidney (HEK) 293 cell lines that express human β1- and β2-adrenergic receptor subtypes to compare selectivity, partial agonism, and signaling bias. researchgate.net this compound, as a related impurity, could theoretically be used in similar competitive binding assays or functional assays measuring downstream signaling pathways (e.g., cAMP levels) to determine its own binding affinity and functional activity at these receptors. researchgate.netgoogle.com Such studies are crucial for understanding how structural modifications—like the ethyl group in this compound compared to the isopropyl group in Esmolol—affect receptor interaction and cellular response. drugbank.com
Application in Isolated Organ Perfusion Models (e.g., Langendorff Heart)
The Langendorff heart model is a classic ex vivo preparation used to study the direct effects of pharmacological agents on the heart without systemic influences. innovationsgesellschaft.chresearchgate.netnih.gov In this model, the heart is isolated and retrogradely perfused through the aorta, allowing for the measurement of parameters like heart rate, contractile force, and coronary flow. researchgate.netnih.gov
Studies have utilized this model to investigate the direct cardiac effects of Esmolol. For example, in a study using guinea-pig hearts, direct application of Esmolol at concentrations greater than 10 µM resulted in a significant decrease in systolic left ventricular pressure and heart rate, while increasing coronary perfusion pressure. nih.gov Similarly, in isolated rabbit hearts, Esmolol was shown to have a more potent negative inotropic effect than Landiolol. researchgate.net
While direct studies on this compound in a Langendorff preparation were not found, its application would be to characterize its own direct cardiac effects. By perfusing an isolated heart with this compound, researchers could determine its impact on cardiac function and electrophysiology, and compare it to Esmolol. This would help elucidate whether it possesses similar beta-blocking activity or any off-target effects.
Table 1: Exemplary Data from Langendorff Heart Studies on Beta-Blockers
| Compound | Concentration | Effect on Left Ventricular Developed Pressure (LVDP) | Effect on Heart Rate (HR) | Animal Model | Source |
|---|---|---|---|---|---|
| Esmolol | >10 µM | Significant Decrease | Significant Decrease | Guinea Pig | nih.gov |
| Esmolol | 10⁻⁴ M | Depressed to 12 +/- 11 mmHg | Not specified | Rabbit | researchgate.net |
| Landiolol | 10⁻⁴ M | Depressed to 64 +/- 20 mmHg | Not specified | Rabbit | researchgate.net |
Role in Impurity Profiling and Quality Control of Esmolol Formulations
One of the most critical applications of this compound is in the impurity profiling and quality control of Esmolol drug products. pharmaffiliates.com As a known process-related impurity, its presence in Esmolol hydrochloride bulk drug must be monitored to ensure the safety and efficacy of the final formulation. derpharmachemica.comresearchgate.net Regulatory agencies have stringent requirements for the identification, characterization, and quantification of impurities present at levels of 0.10% or greater. derpharmachemica.com
This compound is synthesized and characterized using techniques such as 1H NMR, IR, and Mass spectrometry to confirm its structure. derpharmachemica.comresearchgate.net This characterized compound is then used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in Esmolol formulations. derpharmachemica.comresearchgate.net For example, a study on Esmolol hydrochloride identified four prominent process impurities, including this compound, using a gradient HPLC method. derpharmachemica.comresearchgate.net
Table 2: Identified Process Impurities in Esmolol Hydrochloride
| Impurity Name | Chemical Name | Source |
|---|---|---|
| Esmolol free acid | 3-(4-(2-hydroxy-3-(isopropyl amino) propoxy) phenyl)propanoic acid | derpharmachemica.comresearchgate.net |
| Esmolol isopropyl amide analog | Methyl 3-{4-[3-(ethyl amino)-2-hydroxy propoxy]phenyl} propionate (B1217596) | derpharmachemica.comresearchgate.net |
| This compound | 3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide | derpharmachemica.comresearchgate.net |
| Esmolol dimer | Methyl 3-(4-(2-hydroxy-3-(3-(4-(2-hydroxy-3-(isopropylamino) propoxy) phenyl)-N-isopropyl propanamido) propoxy)phenyl)propanoate | derpharmachemica.comresearchgate.net |
Utility as a Reference Standard in Pharmaceutical Development
Flowing directly from its role in impurity profiling, this compound is widely used as a reference standard in pharmaceutical development. axios-research.comsynzeal.com Pharmaceutical analytical impurities (PAI), like this compound, are offered by various suppliers and are crucial for several stages of drug development. usp.organalyticachemie.in These applications include analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Esmolol. clearsynth.comsynzeal.comsynzeal.com
As a reference standard, a well-characterized sample of this compound allows analytical chemists to:
Identify its peak in a chromatogram of an Esmolol sample.
Quantify its amount accurately.
Validate that the analytical method is specific, accurate, and precise for detecting this particular impurity.
Suppliers provide this compound with a comprehensive Certificate of Analysis (COA) that includes detailed characterization data, ensuring its suitability for these regulatory-compliant applications. clearsynth.comsimsonpharma.comaxios-research.com
Contribution to Understanding Beta-Adrenergic System Physiology in Animal Models (mechanistic focus)
While Esmolol is the primary compound studied in animal models to understand beta-adrenergic blockade, this compound contributes to this understanding from a structure-activity relationship perspective. nih.gov Esmolol is a cardioselective beta-1 receptor antagonist. drugbank.comnih.gov Its effects, such as reducing heart rate and myocardial oxygen demand, have been demonstrated in various animal models, including rats with sepsis-induced cardiomyopathy and dogs. nih.govnih.govebi.ac.uk
By studying a closely related compound like this compound in these same models, researchers can dissect the specific structural requirements for beta-1 selectivity and potency. For example, comparing the hemodynamic effects of Esmolol (with an N-isopropyl group) to this compound (with an N-ethyl group) could reveal subtle differences in receptor affinity or metabolic stability that inform the broader understanding of beta-blocker pharmacology. Although specific in vivo animal studies focusing on this compound were not identified in the search results, its availability as a research chemical facilitates such investigations into the physiological nuances of the beta-adrenergic system. nih.gov
Comparative Academic Research of N Ethyl Esmolol
Comparative Analysis with Esmolol (B25661): Structural and Pharmacological Differences
N-Ethyl Esmolol is structurally similar to esmolol, with the key difference being the substitution of the isopropyl group on the amine with an ethyl group. derpharmachemica.comresearchgate.net This seemingly minor alteration can lead to differences in their pharmacological profiles, including receptor affinity and metabolic stability.
Table 1: Structural Comparison of Esmolol and this compound
| Feature | Esmolol | This compound |
| Core Structure | Aryloxypropanolamine | Aryloxypropanolamine |
| Amine Substituent | Isopropyl | Ethyl |
| Ester Group | Methyl propionate (B1217596) | Methyl propionate |
| Chemical Name | Methyl 3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}propanoate | Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate |
This table highlights the key structural difference between Esmolol and this compound, which lies in the alkyl substituent on the amine group.
Pharmacologically, esmolol is characterized by its rapid onset and short duration of action, attributed to the rapid hydrolysis of its ester linkage by esterases in red blood cells. drugbank.comnih.gov This results in the formation of an inactive acid metabolite and methanol. nih.gov The pharmacological properties of this compound, while not as extensively documented, are presumed to be influenced by this structural modification.
Comparison with Other Short-Acting Beta-Blocker Derivatives
The landscape of short-acting beta-blockers includes other derivatives designed for rapid control of cardiac rhythm and blood pressure. Landiolol, for instance, is another ultra-short-acting beta-1 selective blocker. tandfonline.comwikipedia.org
Key Comparative Points:
Cardioselectivity: Landiolol exhibits higher beta-1 selectivity compared to esmolol (β1/β2 ratio of 255 vs. 33 for esmolol). tandfonline.comwikipedia.orgfrontiersin.org The cardioselectivity of this compound has not been as extensively reported but is a critical parameter for its potential clinical utility.
Half-Life: Landiolol has a shorter half-life (around 4 minutes) than esmolol (around 9 minutes). tandfonline.comresearchgate.net The metabolic pathway of this compound would determine its half-life relative to these agents.
Hemodynamic Effects: Landiolol is reported to have a more potent heart rate-lowering effect with less impact on blood pressure compared to esmolol. researchgate.netcfrjournal.com
Other beta-blockers like carvedilol (B1668590) possess non-selective beta-blocking and alpha-blocking properties. jetir.org Derivatives of carvedilol have been synthesized to explore different pharmacological profiles. jetir.org The development of this compound fits within this broader trend of modifying existing beta-blocker scaffolds to achieve specific therapeutic characteristics.
Table 2: Comparative Properties of Short-Acting Beta-Blockers
| Property | Esmolol | Landiolol | This compound |
| Beta-1 Selectivity Ratio (β1/β2) | ~33 tandfonline.com | ~255 tandfonline.comwikipedia.org | Not extensively reported |
| Elimination Half-Life | ~9 minutes researchgate.net | ~4 minutes researchgate.net | Not extensively reported |
| Primary Metabolism | Red blood cell esterases drugbank.comnih.gov | Plasma and liver esterases | Presumed esterase hydrolysis |
This interactive table allows for a comparison of key pharmacological parameters between Esmolol, Landiolol, and this compound.
Differential Effects on Molecular and Cellular Mechanisms (e.g., Ion Channels, Second Messengers)
Beta-blockers exert their effects by antagonizing beta-adrenergic receptors, which are G-protein coupled receptors. This antagonism modulates the activity of downstream signaling pathways, primarily the adenylyl cyclase-cyclic AMP (cAMP) second messenger system. nih.gov By blocking beta-1 receptors in the heart, esmolol reduces the production of cAMP, leading to a decrease in intracellular calcium levels. jacc.org This results in negative chronotropic (heart rate) and inotropic (contractility) effects. nih.gov
The structural difference in this compound could potentially lead to differential effects on these molecular mechanisms. The affinity and binding kinetics to the beta-1 receptor might be altered, which in turn could influence the degree of adenylyl cyclase inhibition. While specific studies on this compound's impact on ion channels and second messengers are limited, it is plausible that its effects would follow the general mechanism of beta-1 blockade. The precise magnitude of these effects compared to esmolol would require dedicated comparative studies. Research on other beta-blockers has shown that they can also interact with other cellular components, such as membrane lipids, which can vary based on the drug's structure. frontiersin.org
Assessment of Relative Metabolic Stability and Metabolite Profiles
The rapid metabolism of esmolol is a defining characteristic. It is primarily hydrolyzed by esterases in the cytosol of red blood cells to its acid metabolite, which has significantly lower beta-blocking activity. jst.go.jp This metabolic pathway ensures a short duration of action. nih.gov
The metabolic stability of this compound is a critical area of research. The ethyl substitution on the amine could influence the rate of hydrolysis by esterases. Studies on the metabolism of other N-ethylated compounds, such as N-ethyl pentedrone (B609907) (NEP), have shown that the N-ethyl group can be a site for metabolism, leading to various metabolites. researchgate.netnih.gov However, the primary metabolic route for this compound is expected to be the hydrolysis of the ester group, similar to esmolol.
Research has identified several process-related impurities and potential metabolites of esmolol, including its free acid. derpharmachemica.comresearchgate.net The metabolite profile of this compound would likely include the corresponding N-ethyl acid metabolite. Comparative studies using liver microsomes or whole blood would be necessary to determine the relative rates of metabolism and the full spectrum of metabolites for this compound versus esmolol. researchgate.netnih.govmdpi.com
Table 3: Known and Potential Metabolites
| Parent Compound | Primary Metabolic Pathway | Key Metabolite(s) |
| Esmolol | Ester hydrolysis jst.go.jp | Esmolol acid jst.go.jp |
| This compound | Presumed ester hydrolysis | This compound acid (putative) |
This table outlines the primary metabolic pathway and the resulting major metabolite for Esmolol, and the presumed pathway and metabolite for this compound.
Potential for this compound to Serve as a Mechanistic Probe in Comparative Studies
The structural similarity and specific difference between this compound and esmolol make this compound a valuable tool for mechanistic studies. By comparing the two compounds, researchers can investigate the role of the N-alkyl substituent in beta-blocker pharmacology.
Potential Research Applications:
Structure-Activity Relationship (SAR) Studies: this compound can help refine SAR models for beta-1 adrenergic receptor antagonists, specifically clarifying the impact of the size and nature of the amine substituent on receptor binding and selectivity. oup.com
Enzyme-Substrate Specificity: Comparative metabolic studies can provide insights into the substrate specificity of the esterases responsible for the rapid clearance of this class of drugs.
Probing Receptor Conformations: Subtle differences in the binding of this compound versus esmolol could be used to probe different conformational states of the beta-1 adrenergic receptor.
In essence, this compound serves as a molecular probe to dissect the intricate relationship between chemical structure and pharmacological function within this important class of cardiovascular drugs.
Future Research Directions for N Ethyl Esmolol
Advanced Spectroscopic and Structural Analysis
A complete understanding of a molecule's structure is fundamental to exploring its function and interactions. While initial characterization of N-Ethyl Esmolol (B25661) has been performed using standard spectroscopic methods like Mass Spectrometry and 1H Nuclear Magnetic Resonance (NMR), further in-depth analysis is warranted. derpharmachemica.com
Future research should employ a suite of advanced analytical techniques to confirm and refine the three-dimensional structure of N-Ethyl Esmolol. High-resolution mass spectrometry (HRMS) would provide a more precise determination of its elemental composition. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), could offer unambiguous assignments of all proton and carbon signals, revealing detailed connectivity within the molecule. Ultimately, successful crystallization and subsequent X-ray crystallographic analysis would provide the definitive solid-state structure, elucidating bond angles, lengths, and the conformational arrangement of its functional groups. This detailed structural data is a prerequisite for accurate in silico modeling and understanding structure-activity relationships. arxiv.org
Table 1: Proposed Techniques for Advanced Structural Elucidation of this compound
| Technique | Information Gained | Research Objective |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | To confirm the molecular formula with high accuracy. |
| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations. | To provide unambiguous assignment of the molecular structure and connectivity. |
| X-ray Crystallography | Definitive 3D structure, bond angles, and conformation. | To establish the precise spatial arrangement of atoms for structure-based design and modeling. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and vibrational modes. | To complement NMR data and confirm the presence of key chemical bonds. |
Comprehensive In Vitro and In Silico Pharmacological Characterization
Given its structural analogy to Esmolol, a critical research avenue is to determine the pharmacological profile of this compound. nih.gov Esmolol's therapeutic effect stems from its selective blockade of beta-1 adrenergic receptors. drugbank.com It is crucial to investigate whether this compound shares this activity, possesses different receptor affinities, or is pharmacologically inert.
A comprehensive in vitro characterization would involve a panel of receptor binding assays to determine its affinity for various adrenergic receptors (β1, β2, α1, α2). Subsequent functional assays, using isolated tissues or cell lines expressing these receptors, could then establish whether this compound acts as an antagonist, agonist, or partial agonist.
Concurrently, in silico approaches like molecular docking simulations can predict the binding orientation and affinity of this compound within the binding pockets of adrenergic receptors. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models could also be developed to compare its predicted activity and potential toxicity profile against a library of known beta-blockers. researchgate.net Such studies would clarify whether this compound contributes to the pharmacological profile of Esmolol preparations or has its own distinct biological effects.
Table 2: Framework for Pharmacological Characterization of this compound
| Study Type | Method | Primary Goal |
| In Vitro | Radioligand Binding Assays | Quantify binding affinity (Ki) for β1, β2, and α-adrenergic receptors. |
| Functional Cell-Based Assays (e.g., cAMP) | Determine functional activity (antagonist, agonist, partial agonist) and potency (IC50/EC50). | |
| Ion Channel Screening | Assess potential off-target effects on key cardiac ion channels (e.g., hERG). | |
| In Silico | Molecular Docking | Predict binding mode and affinity to adrenergic receptor crystal structures. |
| QSAR Modeling | Correlate structural features with biological activity and predict potential liabilities. | |
| ADMET Prediction | Computationally estimate absorption, distribution, metabolism, excretion, and toxicity properties. |
Elucidation of Novel Metabolic Pathways or Enzymes Involved in its Biotransformation
Esmolol is characterized by its ultrashort duration of action, a direct result of rapid hydrolysis of its labile methyl ester group by esterases present in the cytosol of red blood cells. nih.govnih.gov This metabolic pathway, which produces a significantly less active acid metabolite and methanol, is a key feature of its design. drugbank.com
A pivotal research question is whether this compound undergoes a similar metabolic fate. It retains the same methyl ester group as Esmolol, suggesting susceptibility to esterase-mediated hydrolysis. However, the substitution of Esmolol's N-isopropyl group with an N-ethyl group could influence its metabolic stability and pathway.
Future biotransformation studies should investigate the metabolism of this compound using in vitro systems such as human red blood cell lysates, human liver microsomes (HLMs), and recombinant cytochrome P450 (CYP) enzymes. longdom.org While ester hydrolysis is the predicted primary route, other pathways common to beta-blockers, such as N-deethylation or oxidation mediated by CYP enzymes (e.g., CYP2D6, CYP3A4), should also be explored. nih.govdshs-koeln.de Identifying the metabolites and the specific enzymes responsible for their formation would provide a complete metabolic profile, crucial for understanding its potential persistence and effects in vivo. researchgate.net
Exploration of this compound as a Scaffold for Novel Compound Design
The principles of medicinal chemistry often leverage subtle structural modifications to fine-tune the properties of a drug. The difference between Esmolol (N-isopropyl) and this compound (N-ethyl) exemplifies such a modification. This seemingly minor change could impact receptor affinity, selectivity, and metabolic stability.
This makes this compound an interesting starting point or scaffold for novel compound design. It embodies the "soft drug" concept inherent in Esmolol, where a metabolically labile group is built into the structure for controlled inactivation. researchgate.netmdpi.com Researchers could systematically modify other parts of the this compound structure—for instance, by altering the ester moiety to change the rate of hydrolysis or modifying the phenyl ring to enhance receptor interactions. This exploration could lead to the discovery of new beta-blockers with tailored pharmacokinetic profiles, such as slightly longer or shorter durations of action, or improved receptor selectivity. Fragment-based approaches could also utilize the N-ethyl-amino-hydroxypropyl-phenoxy core to build entirely new classes of therapeutic agents. nih.gov
Application in Understanding Drug Stability and Degradation Mechanisms in Pharmaceutical Science
The presence of this compound as a process-related impurity highlights the chemical complexities of drug synthesis and formulation. derpharmachemica.com Esmolol itself is known to be susceptible to degradation, particularly through hydrolysis of its ester linkage in aqueous solutions. google.com It can also degrade under thermal and oxidative stress.
Studying the formation of this compound can provide valuable insights into the degradation pathways of the active pharmaceutical ingredient (API), Esmolol. Forced degradation studies, where Esmolol is subjected to stress conditions (e.g., acid, base, heat, light, oxidation), could be performed. rjstonline.com By monitoring the appearance and kinetics of this compound and other impurities under these conditions, a comprehensive degradation map can be constructed. This knowledge is not merely academic; it is critical for developing robust manufacturing processes, establishing appropriate storage conditions, and designing stable pharmaceutical formulations for Esmolol and other chemically similar drugs. google.com
Continued Development of Highly Sensitive Analytical Methods for Trace Quantification
As a known impurity in Esmolol hydrochloride, the accurate and sensitive quantification of this compound is essential for quality control and regulatory compliance in pharmaceutical manufacturing. derpharmachemica.com Current methods, such as High-Performance Liquid Chromatography (HPLC), are used for its detection. derpharmachemica.comrjstonline.com
However, future research should focus on the development and validation of more advanced and highly sensitive analytical techniques. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net Developing such a method would allow for the reliable quantification of this compound at trace levels. This is particularly important if any potential for genotoxicity is considered, as regulatory limits for such impurities are exceptionally low. A robust, validated, and highly sensitive analytical method is indispensable for ensuring the purity, safety, and quality of the final drug product.
Table 3: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Future Research Goal |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, widely available, good for routine QC. derpharmachemica.com | Method optimization for improved resolution from other impurities. |
| UPLC-MS/MS | High-pressure liquid chromatography for superior separation, mass spectrometry for highly specific and sensitive detection. | Increased sensitivity (trace level), higher throughput, structural confirmation. researchgate.net | Development and validation of a cGMP-compliant method for impurity quantification below 0.1%. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High efficiency, low sample and reagent consumption. | Exploration as an orthogonal technique to HPLC for method validation and cross-verification. |
Q & A
Q. How do researchers determine the optimal dosing regimen for esmolol in randomized controlled trials (RCTs)?
Methodological considerations include pharmacokinetic properties (e.g., short half-life of ~9 minutes) and hemodynamic targets. Studies often use pilot data to calculate effect sizes for sample size determination. For example, a power analysis (alpha = 0.05, power = 80%) based on prior heart rate reduction data (107.8 ± 8.7 to 86.2 ± 10.2 bpm) may require 30 patients per group . Dose titration to hemodynamic endpoints (e.g., heart rate <100 bpm) is critical to balance efficacy and hypotension risks .
Q. What are the standard hemodynamic and metabolic parameters monitored in esmolol studies targeting septic shock patients?
Key parameters include:
- Primary : Heart rate, mean arterial pressure (MAP), lactate levels.
- Secondary : Oxygen delivery (DO₂), oxygen consumption (VO₂), stroke volume (SV), global longitudinal strain (GLS).
- Safety : Incidence of hypotension, bradycardia, and vasopressor requirements. Studies also track 28-day mortality and ICU length of stay, with adjustments for SOFA and APACHE II scores .
Q. How is esmolol’s cardioselectivity validated in preclinical and clinical models?
Preclinical studies use animal models to assess β₁ vs. β₂ receptor affinity via dose-response curves for heart rate (β₁) and bronchial reactivity (β₂). Clinically, esmolol’s ultra-short action allows rapid reversal of effects, confirming its β₁-selectivity in humans. Comparative studies with non-selective β-blockers (e.g., propranolol) further validate selectivity .
Advanced Research Questions
Q. What statistical methods address confounding variables in observational studies comparing esmolol with other β-blockers?
Propensity score matching (PSM) is used to balance baseline characteristics (e.g., SOFA scores, comorbidities). Multivariable Cox regression adjusts for mortality predictors (e.g., SAPS II scores). For example, a PSM study comparing esmolol and landiolol stratified patients by septic shock status and used raincloud plots to analyze lactate trends .
Q. How can researchers reconcile contradictory findings on esmolol’s impact on mortality in septic shock patients?
Discrepancies arise from differences in:
- Outcome timelines : Reduced 28-day mortality (OR = 2.700, 95% CI: 1.038–7.023) vs. no 90-day mortality benefit .
- Patient subgroups : Benefits are pronounced in septic shock with tachycardia (HR ≥ 100 bpm) but not in non-shock sepsis .
- Comparator agents : Landiolol showed lower ICU mortality than esmolol in septic shock, potentially due to higher cardioselectivity .
Q. What methodological considerations are critical when comparing esmolol with ultra-short-acting β-blockers like landiolol in ICU settings?
- Pharmacokinetics : Landiolol’s shorter half-life (4 vs. 9 minutes) requires continuous infusion adjustments.
- Safety endpoints : Esmolol’s dose-dependent hypotension risk (OR = 2.13, 95% CI: 1.48–3.04) necessitates stricter blood pressure monitoring .
- Functional outcomes : Landiolol improved cerebral perfusion in neurocritical care models, whereas esmolol’s cerebral blood flow effects are neutral .
Q. How do researchers design trials to assess esmolol’s neurocognitive effects under perioperative stress?
Functional MRI (fMRI) protocols measure blood oxygenation level-dependent (BOLD) contrast during cognitive tasks (e.g., hyperventilation). Studies use crossover designs with esmolol/placebo arms, controlling for hemodynamic changes. Esmolol’s lack of BOLD signal disruption confirms no adverse cognitive impact .
Data Contradiction Analysis
Q. Why do studies report conflicting results on esmolol’s hemodynamic stability during intubation?
Variability stems from:
- Timing : Pre-intubation administration (1–2 minutes prior) reduces tachycardia but increases hypotension risk vs. intraoperative use .
- Co-interventions : Opioid-sparing protocols amplify esmolol’s heart rate control but require vasopressor backup .
- Population differences : Normotensive patients tolerate higher doses (500 µg/kg bolus) than hypertensive cohorts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
